molecular formula C11H13ClN2O4 B2849448 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid CAS No. 2248286-94-2

6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

Cat. No. B2849448
CAS RN: 2248286-94-2
M. Wt: 272.69
InChI Key: YEHIQZIAQSFZFE-UHFFFAOYSA-N
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Description

6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid, also known as CPY-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, as well as the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and physiological effects:
6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of COX-2. In animal studies, 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been shown to inhibit tumor growth and to reduce inflammation in models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid for lab experiments is its specificity for COX-2 and MMPs, which makes it a useful tool for studying the role of these enzymes in inflammation and tumor growth. However, its limited solubility in aqueous solutions can make it difficult to work with, and its potential toxicity at high concentrations must be taken into account.

Future Directions

There are several potential future directions for research on 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid. One area of interest is the development of new drug formulations that improve its solubility and bioavailability. Another area of research is the identification of new targets for 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid, which could expand its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with tert-butyl (2-amino-2-methylpropanoate) followed by chlorination and deprotection. The final product is obtained after purification through column chromatography.

Scientific Research Applications

6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for drug development.

properties

IUPAC Name

6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIQZIAQSFZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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